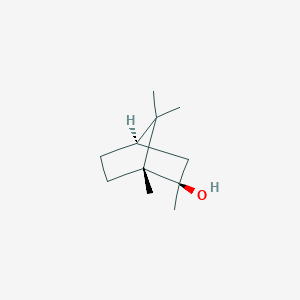

2-Methylisoborneol

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYXNXGVLGKVCJ-FBIMIBRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940148 |

Source

|

| Record name | 2-Methylisoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-42-8 |

Source

|

| Record name | 2-Methylisoborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2371-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLISOBORNEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D43XMP4DNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unearthing the Musty Molecule: A Technical Guide to the Discovery and History of 2-Methylisoborneol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisoborneol (2-MIB) is a naturally occurring tertiary alcohol renowned for its potent earthy-musty odor. Even at concentrations in the parts-per-trillion range, it can lead to significant aesthetic issues in drinking water and aquaculture, causing widespread consumer complaints and economic losses. This technical guide provides a comprehensive overview of the discovery and scientific history of 2-MIB, detailing the key milestones, experimental methodologies, and the elucidation of its biosynthetic pathway. Quantitative data are summarized, and key experimental workflows are visualized to offer a thorough resource for professionals in environmental science, microbiology, and natural product chemistry.

Discovery and Initial Characterization

The investigation into the musty, camphor-like off-flavors in natural water sources led to the identification of 2-Methylisoborneol in the late 1960s. Prior to its definitive identification, actinomycetes were suspected as the source of these earthy odors.

First Isolation from Actinomycetes

In 1969, a seminal study by Medsker, Jenkins, and Thomas reported the isolation of the primary odorous compound from several species of actinomycetes, including Streptomyces antibioticus, Streptomyces praecox, and Streptomyces griseus.[1] They identified this camphor-smelling compound as 2-exo-hydroxy-2-methylbornane.[1] This was a pivotal moment, directly linking a specific chemical entity to the long-observed musty odors in water.

Structural Elucidation

Concurrently in 1969, Gerber published the structural determination of this volatile metabolite isolated from actinomycetes, naming it 2-methylisoborneol.[2][3][4] The structure was confirmed as (1R-exo)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol. These foundational studies laid the groundwork for all subsequent research into the environmental occurrence, analysis, and remediation of 2-MIB.

Quantitative Data: Odor Threshold and Environmental Concentrations

A critical aspect of 2-MIB is its extremely low odor detection threshold for humans, making it a significant challenge for water management.

Odor Threshold Concentrations

The concentration at which 2-MIB is perceptible to the human nose and palate has been a subject of numerous studies. These values can vary based on the water matrix, temperature, and individual sensitivity. The data underscores the need for highly sensitive analytical methods.

| Parameter | Concentration (ng/L) | Reference/Notes |

| Odor Detection Threshold | 0.002 - 0.02 µg/L (2 - 20 ng/L) | General reported range. |

| Odor Threshold Concentration | <10 ng/L | Commonly cited action level for water utilities. |

| Odor Threshold Concentration | 5 - 10 ng/L | Detected by sensitive individuals. |

| Odor Threshold Concentration | 1.2 - 1.3 ng/L | Determined by Flavor Profile Analysis at 45 °C. |

| Odor Threshold Concentration | 2 - 15 ng/L | A range reported in various studies. |

| Odor Threshold Concentration | 15 ng/L | Reported threshold for human senses. |

Typical Environmental Concentrations

2-MIB is detected in various water bodies worldwide, with concentrations fluctuating based on seasonal and environmental factors that favor the growth of producing microorganisms.

| Water Source | Concentration Range (ng/L) | Reference/Notes |

| Drinking Water Reservoirs (South Korea) | 2.39 - 45.3 ng/L | Varies with season and location. |

| Paldang Reservoir (South Korea) | Up to 204 ng/L | Highest concentrations observed in autumn/winter. |

| Recirculating Aquaculture System Water | Up to 58 ng/L | Can lead to off-flavors in fish. |

Key Producing Organisms

Initial studies focused on actinomycetes, but subsequent research has revealed that a significant source of 2-MIB in aquatic environments is cyanobacteria.

-

Actinomycetes : Primarily soil-dwelling, filamentous bacteria. The genus Streptomyces is a well-documented producer. Runoff from soil can introduce these bacteria and their metabolites into water bodies.

-

Cyanobacteria : Also known as blue-green algae, these photosynthetic bacteria are major producers of 2-MIB in lakes and reservoirs. Key genera include Oscillatoria, Phormidium, and Pseudanabaena.

Elucidation of the Biosynthetic Pathway

Understanding the biosynthesis of 2-MIB has been crucial for developing molecular tools to monitor producer organisms. The pathway was elucidated through a combination of isotopic labeling experiments and genetic and enzymatic studies. It is now understood that 2-MIB is an irregular monoterpene.

The biosynthesis proceeds in two primary steps starting from the universal monoterpene precursor, geranyl pyrophosphate (GPP):

-

Methylation : GPP is methylated at the C2 position by the enzyme GPP C-methyltransferase , utilizing S-adenosyl methionine (SAM) as the methyl donor. This reaction forms the non-canonical intermediate, 2-methylgeranyl pyrophosphate (2-MeGPP).

-

Cyclization : The intermediate 2-MeGPP is then cyclized by the enzyme 2-MIB synthase (MIBS) , a monoterpene cyclase, to form the final 2-methylisoborneol product.

Experimental Protocols

The analysis of 2-MIB at trace levels requires sensitive and robust analytical techniques. The most common approach is Gas Chromatography coupled with Mass Spectrometry (GC-MS), preceded by an extraction and concentration step.

Standard Method 6040D: SPME-GC-MS Analysis

Solid Phase Microextraction (SPME) is a widely adopted, solvent-free technique for extracting volatile and semi-volatile compounds from water. The following protocol is a representative methodology based on Standard Method 6040D and other cited literature.

Objective: To quantify 2-Methylisoborneol in water samples at ng/L concentrations.

Materials:

-

GC-MS system with a suitable capillary column (e.g., SLB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film).

-

SPME autosampler (e.g., AOC-6000 Plus, FLEX) or manual SPME holder.

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS).

-

20 mL headspace vials with screw caps and septa.

-

Sodium Chloride (NaCl), analytical grade.

-

2-MIB and internal standard (e.g., 2-Isopropyl-3-methoxypyrazine) stock solutions.

-

Milli-Q or equivalent high-purity water.

Procedure:

-

Sample Preparation:

-

Place a 10 mL aliquot of the water sample (or standard) into a 20 mL headspace vial.

-

Add 2.5 - 3 g of NaCl to the vial to "salt out" the analytes, which increases their volatility.

-

If an internal standard is used, spike it into the vial at a known concentration.

-

Immediately seal the vial with the screw cap.

-

-

SPME Extraction (Headspace Mode):

-

Place the vial in an incubation oven or heating block.

-

Incubation/Extraction Temperature: 60 - 80 °C.

-

Incubation/Extraction Time: 15 - 30 minutes with agitation (e.g., 1000 rpm).

-

Expose the SPME fiber to the headspace above the sample for the duration of the extraction time.

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC inlet.

-

Injector Temperature: 250 - 260 °C.

-

Desorption Time: 2 - 4 minutes.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 - 60 °C, hold for 2 minutes.

-

Ramp: 8 - 10 °C/min to 200 °C.

-

(Further ramps may be added as needed).

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Target Ions for 2-MIB: m/z 95 (quantifier), 137, 124.

-

-

Quantification:

-

Generate a calibration curve using standards prepared in high-purity water across the expected concentration range (e.g., 1 - 100 ng/L).

-

Calculate the concentration of 2-MIB in the unknown samples based on the calibration curve.

-

Historical Research Timeline

The study of 2-MIB has progressed from initial sensory observations to complex genetic and enzymatic characterizations.

Conclusion

From its initial discovery as the source of musty odors in water to the detailed characterization of its biosynthetic genes, the scientific journey of 2-Methylisoborneol spans over five decades. The extremely low odor threshold of this molecule continues to present a significant challenge in water quality management. The development of highly sensitive analytical protocols and molecular monitoring tools, built upon the foundational research detailed in this guide, provides the essential means for water utilities and researchers to manage and mitigate the impact of this potent off-flavor compound. Future research may focus on novel enzymatic degradation pathways and advanced real-time monitoring technologies to provide proactive control over 2-MIB-related taste and odor events.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Sources and Occurrence of 2-Methylisoborneol

This technical guide provides a comprehensive overview of 2-Methylisoborneol (2-MIB), a naturally occurring organic compound notorious for causing earthy and musty off-flavors in drinking water and aquaculture products. This document delves into the environmental sources, biosynthesis, occurrence, and analytical methodologies for the detection and quantification of 2-MIB, tailored for professionals in research, environmental science, and drug development.

Introduction to 2-Methylisoborneol (2-MIB)

2-Methylisoborneol is an irregular monoterpene derived from geranyl pyrophosphate.[1] It is one of the two major compounds, along with geosmin, responsible for biologically-induced taste and odor issues in drinking water globally.[1] The human palate is incredibly sensitive to 2-MIB, with an odor detection threshold as low as 0.002 to 0.02 micrograms per liter (µg/L) in water.[1] While not considered a direct public health risk, its presence can lead to consumer complaints and a perception of poor water quality.[2]

Environmental Sources of 2-MIB

The primary producers of 2-MIB in the environment are microorganisms, particularly certain species of cyanobacteria (blue-green algae) and filamentous bacteria from the class Actinomycetia.[1]

-

Cyanobacteria : These photosynthetic bacteria are major contributors to 2-MIB in aquatic environments where conditions are favorable for their growth. Key genera of cyanobacteria known to produce 2-MIB include Oscillatoria, Phormidium, Planktothrix, Pseudanabaena, and Dolichospermum. Algal blooms, often triggered by eutrophication, can lead to significant increases in 2-MIB concentrations.

-

Actinomycetes : This class of bacteria, particularly the genus Streptomyces, are well-known producers of 2-MIB and geosmin. They are commonly found in soil, and runoff from land, especially after rainfall, can introduce these bacteria and their metabolites into water bodies. Some studies have implicated actinomycetes in taste and odor events in rivers and streams.

-

Other Microorganisms : While cyanobacteria and actinomycetes are the main culprits, other prokaryotes and some eukaryotes have also been identified as 2-MIB producers. Additionally, certain bacteria like Rhodococcus and Comamonas have been found to degrade 2-MIB.

Factors Influencing 2-MIB Production

The synthesis and release of 2-MIB by microorganisms are influenced by a variety of environmental factors:

-

Temperature and Light : Temperature and light intensity are major factors affecting the production of 2-MIB. Studies have shown that unfavorable conditions, such as high temperatures, can increase the potential for 2-MIB synthesis in some cyanobacterial species. For instance, the 2-MIB-producing potential of Dolichospermum spiroides may increase at 35°C compared to 27°C. Light has been identified as a crucial regulatory factor for the transcription of 2-MIB synthesis genes.

-

Nutrients : The availability of nutrients, particularly nitrogen and phosphorus, can impact 2-MIB production. High ammonium-to-nitrate ratios have been associated with an increased risk of taste and odor events.

-

Microbial Interactions : The presence of other microorganisms can influence 2-MIB production. For example, it has been observed that Microcystis aeruginosa can promote the production of 2-MIB by Pseudanabaena sp.

Occurrence and Concentrations of 2-MIB

2-MIB is detected in various environmental matrices, most notably in surface waters such as lakes, reservoirs, and rivers. Its concentration can vary significantly depending on the time of year, geographical location, and the presence of producing organisms.

| Environmental Matrix | Concentration Range (ng/L) | Notes |

| Drinking Water | Odor Threshold: 2-20 | The human detection threshold is very low. Some individuals can detect it at concentrations as low as 5 parts per trillion (ng/L). |

| Source Water (Lakes, Reservoirs) | Can exceed 100 | During algal blooms, concentrations can be significantly elevated. |

| Rivers and Streams | Variable | Concentrations can be influenced by runoff and in-stream production. |

Biosynthesis of 2-Methylisoborneol

The biosynthesis of 2-MIB in both cyanobacteria and actinomycetes involves a two-step enzymatic process starting from the universal monoterpene precursor, geranyl diphosphate (GPP).

-

Methylation of GPP : The first step is the methylation of GPP at the C2 position, catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent geranyl diphosphate 2-methyltransferase (GPPMT). This reaction forms the intermediate 2-methylgeranyl diphosphate (2-Me-GPP).

-

Cyclization of 2-Me-GPP : The intermediate 2-Me-GPP is then cyclized by the enzyme 2-methylisoborneol synthase (MIBS), a monoterpene cyclase, to produce 2-MIB.

The genes encoding for GPPMT and MIBS are often located adjacent to each other in a putative operon.

Analytical Methodologies for 2-MIB Quantification

The accurate quantification of 2-MIB at trace levels requires sensitive analytical techniques. The most common methods involve a pre-concentration step followed by gas chromatography-mass spectrometry (GC-MS).

-

Solid-Phase Microextraction (SPME) : This is a widely used, simple, and rapid sample preparation technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above the water sample. 2-MIB partitions onto the fiber and is then thermally desorbed in the GC inlet.

-

Purge-and-Trap (P&T) : In this method, an inert gas is bubbled through the water sample, stripping the volatile 2-MIB, which is then trapped on a sorbent material. The trap is subsequently heated to release the analyte into the GC-MS system.

This protocol provides a general framework for the analysis of 2-MIB in water samples. Optimization of specific parameters may be required for different instruments and sample matrices.

1. Sample Preparation:

-

Collect water samples in clean glass vials with minimal headspace.

-

To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add approximately 2.5-3 grams of sodium chloride to increase the ionic strength and enhance the partitioning of 2-MIB into the headspace.

-

If using an internal standard, spike the sample with a known concentration of a deuterated analog (e.g., d3-MIB).

-

Seal the vial with a PTFE-lined septum and cap.

2. SPME Extraction:

-

Place the vial in a heated autosampler tray (e.g., at 65°C) and allow it to equilibrate for a set period (e.g., 10 minutes) with agitation.

-

Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 15-30 minutes).

3. GC-MS Analysis:

-

Desorption : Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 270°C) for thermal desorption for a specified time (e.g., 5 minutes).

-

Gas Chromatography :

-

Column : Use a non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.1 mL/min).

-

Oven Temperature Program : An example program could be: initial temperature of 50°C held for 2 minutes, ramp at 5°C/min to 160°C, then ramp at 20°C/min to 280°C and hold for 8 minutes.

-

-

Mass Spectrometry :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Selected Ions for 2-MIB : The primary quantification ion is typically m/z 95, with qualifier ions such as m/z 107 and 138.

-

4. Quantification:

-

Prepare a calibration curve using a series of standards with known concentrations of 2-MIB.

-

Quantify the 2-MIB concentration in the unknown samples by comparing their peak areas to the calibration curve.

Degradation of 2-MIB

2-MIB is a relatively stable compound, making its removal from water challenging with conventional treatment methods like coagulation, sedimentation, and filtration. However, several degradation pathways have been identified:

-

Biodegradation : Certain bacteria, such as Rhodococcus, Comamonas, Micrococcus sp., and Pseudomonas sp., are capable of degrading 2-MIB. Biological filtration systems in drinking water treatment plants can be effective at removing 2-MIB.

-

Advanced Oxidation Processes (AOPs) : AOPs, which generate highly reactive hydroxyl radicals, are effective in degrading 2-MIB. These processes include ozonation and UV/H₂O₂.

-

Ultrasonic Degradation : High-frequency ultrasound can induce the pyrolytic degradation of 2-MIB.

Conclusion

2-Methylisoborneol remains a significant challenge for water resource management and industries sensitive to taste and odor. A thorough understanding of its environmental sources, the factors influencing its production, and its biosynthetic pathways is crucial for developing effective monitoring and mitigation strategies. Advances in analytical chemistry provide the necessary tools for the sensitive detection of 2-MIB, enabling proactive management of taste and odor events. For professionals in drug development, the study of such bioactive secondary metabolites and their enzymatic synthesis can offer insights into novel biochemical pathways and potential enzymatic tools.

References

Quantitative Taste and Odor Thresholds of 2-Methylisoborneol

An In-depth Technical Guide to the Taste and Odor Threshold of 2-Methylisoborneol (2-MIB) in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taste and odor thresholds of 2-Methylisoborneol (2-MIB) in water, a compound of significant interest due to its potent sensory impact. The document details quantitative threshold data, outlines the experimental protocols for sensory analysis, and describes the known signaling pathways involved in its perception.

2-Methylisoborneol (MIB) is a naturally occurring organic compound with a distinct earthy or musty taste and odor.[1][2] It is a primary cause of taste and odor complaints in drinking water worldwide.[1][2] The human sensory system is exceptionally sensitive to 2-MIB, with detection thresholds at the nanogram per liter (ng/L) or parts per trillion (ppt) level. These thresholds can be influenced by factors such as water temperature and the presence of other substances like chlorine.[3]

The following table summarizes the reported taste and odor threshold concentrations for 2-MIB in water from various studies. It is important to note that variations in methodology, panelist sensitivity, and water matrix can contribute to the range of reported values.

| Parameter | Threshold Concentration (ng/L) | Methodology | Reference/Notes |

| Odor Threshold | 0.002 - 0.02 µg/L (2 - 20 ng/L) | Not Specified | |

| Odor Threshold | 5-10 | Not Specified | |

| Taste and Odor Threshold | 4–20 ngL−1 | Not Specified | |

| Olfactory Threshold in Fish | 0.30 - 0.59 µg/kg | Flavor Profile Analysis (FPA) | |

| Odor Complaint Level | <10 ng/L | Not Specified |

Experimental Protocols for Sensory Analysis

The determination of taste and odor thresholds for compounds like 2-MIB relies on standardized sensory analysis methods. The two primary methods employed are the Threshold Odor Number (TON) test and Flavor Profile Analysis (FPA).

Threshold Odor Number (TON) Test

The TON test is a semi-quantitative method used to determine the extent to which a water sample must be diluted with odor-free water for the odor to be just detectable. The standard method for this test is outlined in Standard Methods for the Examination of Water and Wastewater, 2150 B.

Methodology:

-

Sample Preparation: A sample of the water to be tested is collected in a clean, odor-free glass container.

-

Panel Selection: A panel of trained sensory analysts is assembled.

-

Dilution Series: A series of dilutions of the sample water is prepared using odor-free water. The dilutions are typically geometric, for example, 1:1, 1:2, 1:4, 1:8, and so on.

-

Presentation: The diluted samples, along with a blank of odor-free water, are presented to the panelists in identical, odor-free glass flasks, heated to a specific temperature (often 40-60°C) to enhance the volatility of the odorants.

-

Evaluation: Each panelist sniffs the headspace of each flask, starting with the most dilute sample, and identifies the flask in which an odor is first detected.

-

Calculation: The TON is calculated as the ratio of the total volume of the diluted sample to the volume of the original sample in that dilution. For example, if the odor is first detected in a dilution containing 50 mL of the original sample in a total volume of 200 mL, the TON is 200/50 = 4.

Flavor Profile Analysis (FPA)

Flavor Profile Analysis is a descriptive sensory analysis method that provides more detailed information than the TON test. It identifies the specific taste and odor characteristics of a sample and quantifies their intensities. The standard method is detailed in Standard Methods for the Examination of Water and Wastewater, 2170.

Methodology:

-

Panel Training: A small panel of 4-6 individuals is extensively trained to recognize and scale the intensity of a wide range of tastes and odors relevant to drinking water. This involves the use of chemical reference standards at various concentrations to establish a common language and intensity scale among panelists.

-

Sample Preparation and Presentation: Water samples are presented to the panelists at a standardized temperature, typically 25°C for taste and 45°C for odor. Samples are served in clean, covered, odor-free glass or plastic containers.

-

Individual Evaluation: Each panelist independently evaluates the sample, first for odor (orthonasal perception) and then for taste and flavor (retronasal perception). They record the identifiable taste and odor descriptors (e.g., earthy, musty, chlorinous) and assign an intensity rating to each on a predefined scale (e.g., a 7-point or 12-point scale).

-

Group Discussion and Consensus: After individual evaluations, the panel leader facilitates a discussion among the panelists to reach a consensus on the descriptive terms and their intensities for the sample. This collaborative approach helps to refine the analysis and ensure consistency.

-

Data Analysis: The final flavor profile consists of the agreed-upon descriptors and their average intensity ratings.

Signaling Pathways for 2-Methylisoborneol Perception

The perception of 2-MIB's characteristic "earthy" flavor is a complex process involving both the olfactory (smell) and, to a lesser extent, the gustatory (taste) systems. The primary mode of perception is through the sense of smell, particularly retronasal olfaction, where volatile compounds from the mouth travel to the olfactory receptors in the nasal cavity during exhalation.

Olfactory Signaling Pathway

Recent research has identified a specific human olfactory receptor that is responsive to 2-MIB.

-

Receptor: The human olfactory receptor OR3A4 has been shown to be activated by 2-MIB.

-

Mechanism: When 2-MIB molecules, inhaled either directly through the nose (orthonasal) or from the mouth during eating or drinking (retronasal), bind to the OR3A4 receptors on the cilia of olfactory sensory neurons in the nasal epithelium, it triggers a signaling cascade. This cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain and subsequently to higher cortical areas for processing and perception of the "earthy" odor.

Taste Perception

Currently, there is no scientific evidence to suggest that 2-MIB directly activates any of the five basic taste receptors (sweet, sour, salty, bitter, umami). The sensation of "taste" associated with 2-MIB is largely attributed to retronasal olfaction . The volatile 2-MIB molecules are released in the mouth and travel to the olfactory epithelium via the nasopharynx, where they are detected by the olfactory receptors, creating the perception of an "earthy" flavor.

Visualizations

The following diagrams illustrate the experimental workflow for Flavor Profile Analysis and the signaling pathway for 2-MIB odor perception.

Caption: Workflow for Flavor Profile Analysis (FPA).

Caption: Olfactory signaling pathway for 2-MIB perception.

References

The Biological Function of 2-Methylisoborneol in Microorganisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methylisoborneol (2-MIB) is a volatile terpenoid compound notorious for its earthy-musty odor, which causes significant taste and odor issues in drinking water and aquaculture worldwide.[1] Produced primarily by cyanobacteria and actinomycetes, the biological role of 2-MIB for the microorganisms themselves has long been a subject of scientific inquiry.[2] While often considered a secondary metabolite with no direct function in primary metabolism, emerging evidence suggests that 2-MIB plays a crucial role in the ecological interactions of its producers. This technical guide provides a comprehensive overview of the biological function of 2-MIB in microorganisms, detailing its biosynthesis, ecological significance, and the experimental methodologies used to study this fascinating molecule.

Introduction

2-Methylisoborneol (2-MIB) is an irregular monoterpene derived from the universal monoterpene precursor, geranyl pyrophosphate (GPP).[1] Its production is a well-documented trait of various species of cyanobacteria (e.g., Oscillatoria, Phormidium, and Planktothrix) and filamentous bacteria of the class Actinomycetia, particularly the genus Streptomyces.[1] The extremely low odor threshold of 2-MIB, detectable by humans at concentrations as low as 0.002 to 0.02 micrograms per liter in water, has made it a major focus of environmental and water quality research.[1] However, beyond its impact on human sensory perception, the evolutionary and ecological drivers for the production of this potent volatile organic compound (VOC) are now becoming clearer. This guide will delve into the known biological functions of 2-MIB, moving beyond its identity as a mere nuisance compound to its role as a mediator of microbial life.

Biosynthesis of 2-Methylisoborneol

The biosynthesis of 2-MIB is a two-step enzymatic process that is highly conserved among producing microorganisms. The pathway begins with the universal C10 monoterpene precursor, geranyl diphosphate (GPP).

The key enzymes involved are:

-

Geranyl diphosphate (GPP) C-methyltransferase (GPPMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the methylation of GPP at the C2 position to form 2-methylgeranyl diphosphate (2-MeGPP).

-

2-Methylisoborneol synthase (MIBS): This terpene cyclase then catalyzes the cyclization of 2-MeGPP to form the final product, 2-MIB.

These two genes, often designated as mtf (for the methyltransferase) and mic or mibC (for the cyclase), are typically located adjacent to each other in the microbial genome, often forming an operon. This genetic linkage ensures the coordinated expression of both enzymes required for 2-MIB synthesis.

Figure 1. Biosynthetic pathway of 2-Methylisoborneol (2-MIB).

Biological Functions of 2-Methylisoborneol

While for a long time 2-MIB was considered to have no known biological function for the producing organism, recent research has unveiled a significant ecological role, particularly for soil-dwelling actinomycetes.

Mediation of Spore Dispersal

A key function of 2-MIB, along with another well-known earthy-smelling compound, geosmin, is to attract soil-dwelling arthropods. Specifically, in Streptomyces species, the production of geosmin and 2-MIB is developmentally regulated and coincides with sporulation. These volatile compounds act as chemical cues, attracting springtails (Collembola), which then feed on the Streptomyces colonies. This interaction is mutually beneficial: the springtails gain a food source, and the bacteria achieve dispersal of their spores, which adhere to the hydrophobic cuticle of the arthropods and are also present in their fecal pellets. This fascinating example of chemical ecology highlights how a seemingly simple secondary metabolite can be integral to the life cycle and dispersal strategy of a microorganism.

Figure 2. Role of 2-MIB in mediating spore dispersal in Streptomyces.

Potential Allelopathic and Defensive Roles

While the role in spore dispersal is the most clearly elucidated function, the potent nature of 2-MIB suggests other potential ecological roles, such as allelopathy (the chemical inhibition of one organism by another) and defense against predators or competitors. However, direct experimental evidence for these functions is currently limited. It has been hypothesized that the production of 2-MIB and other secondary metabolites by Streptomyces may serve to antagonize competing microorganisms, particularly during the onset of reproductive growth when resources may be scarce. Further research is needed to explore these potential functions in both terrestrial and aquatic ecosystems.

Quantitative Data on 2-MIB Production

The production of 2-MIB is influenced by various environmental factors, and the amount produced can vary significantly between different species and even strains of the same species. The following tables summarize some of the quantitative data available in the literature.

Table 1: 2-MIB Production in Different Microorganisms

| Microorganism | 2-MIB Concentration | Culture Conditions | Reference |

|---|---|---|---|

| Streptomyces violaceusniger (C4-S strain) | 40.65 µg/L | 10 days incubation with glycerol as carbon source | |

| Oscillatoria curviceps | Detectable in 4-25 mL of culture | Unialgal culture, purged with closed-loop stripping | |

| Dolichospermum spiroides | Increased production at 35°C compared to 27°C | Laboratory culture |

| Planktothrix sp. | Increased production with higher dissolved inorganic carbon | Laboratory culture | |

Table 2: Correlation of mic Gene Copies and 2-MIB Concentration

| Study | Correlation (R²) | Organism(s) | Notes | Reference |

|---|

| qPCR-Based Monitoring in Reservoirs | 0.8478 | Cyanobacteria | Strong positive linear correlation | |

Experimental Protocols

Studying the biological function of 2-MIB requires robust methodologies for its detection, quantification, and the assessment of its effects on other organisms.

Quantification of 2-MIB in Microbial Cultures using HS-SPME-GC-MS

This protocol is a widely used method for the analysis of volatile compounds like 2-MIB from aqueous samples.

Objective: To quantify the concentration of 2-MIB in a liquid microbial culture.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (e.g., 65 µm polydimethylsiloxane-divinylbenzene)

-

20 mL screw-capped vials with septa

-

Sodium chloride (NaCl)

-

2-MIB standard solution

-

Microbial culture samples

Procedure:

-

Sample Preparation:

-

In a 20 mL vial, combine 10 mL of the microbial culture (or a dilution thereof) with 3 g of NaCl. The salt increases the ionic strength of the solution, which promotes the partitioning of volatile compounds into the headspace.

-

-

Incubation and Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 60-70°C) with agitation (e.g., 400 rpm) for a defined period (e.g., 30-40 minutes).

-

During incubation, expose the SPME fiber to the headspace of the vial to adsorb the volatile compounds.

-

-

Desorption and GC-MS Analysis:

-

After the extraction period, the SPME fiber is automatically retracted and injected into the hot inlet of the GC.

-

Thermal desorption of the analytes from the fiber occurs in the GC inlet (e.g., at 270°C for 4 minutes).

-

The separated compounds are then detected by the mass spectrometer.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the 2-MIB standard.

-

The concentration of 2-MIB in the samples is determined by comparing the peak area of the analyte to the calibration curve.

-

Figure 3. Workflow for 2-MIB quantification using HS-SPME-GC-MS.

Gene Expression Analysis of mtf and mic using RT-qPCR

This protocol allows for the quantification of the expression levels of the 2-MIB biosynthesis genes.

Objective: To measure the transcript levels of the mtf and mic genes in a microbial sample.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR instrument

-

qPCR master mix (e.g., containing SYBR Green or a probe-based system)

-

Primers specific for mtf, mic, and one or more reference genes

-

Nuclease-free water

Procedure:

-

RNA Extraction:

-

Harvest microbial cells from a culture by centrifugation.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of random and/or oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (mtf or mic) or a reference gene, and the cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

-

Conclusion

2-Methylisoborneol, long considered merely a problematic taste and odor compound, is now understood to possess a significant biological function for its producing microorganisms. The discovery of its role in mediating spore dispersal for Streptomyces via attraction of soil arthropods provides a compelling example of chemical ecology in the microbial world. While other potential functions, such as allelopathy and defense, require further investigation, it is clear that 2-MIB is more than just a secondary metabolite without a purpose. The continued application of advanced analytical and molecular techniques will undoubtedly uncover further intricacies of the biological role of this potent volatile compound in shaping microbial communities and their interactions with the wider environment. This knowledge is not only of fundamental scientific interest but may also inform strategies for managing the proliferation of 2-MIB-producing microorganisms in water resources and other environments.

References

Factors influencing 2-Methylisoborneol production in algae

An In-depth Technical Guide on the Factors Influencing 2-Methylisoborneol (2-MIB) Production in Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoborneol (2-MIB) is a volatile organic compound that is a common cause of earthy and musty off-flavors in drinking water and aquaculture products.[1][2][3][4] This terpenoid metabolite is primarily produced by various species of cyanobacteria (blue-green algae) and actinomycetes.[1] The presence of 2-MIB, even at concentrations below 10 ng/L, can lead to consumer complaints and significant economic challenges for water utilities and fisheries. Understanding the factors that influence the production of 2-MIB is crucial for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the environmental, genetic, and physiological factors that regulate 2-MIB synthesis in algae, with a focus on cyanobacteria.

Biosynthesis of 2-Methylisoborneol

The biosynthesis of 2-MIB in cyanobacteria is a two-step enzymatic process that begins with the universal monoterpene precursor, geranyl diphosphate (GPP).

-

Methylation of GPP: The first step involves the methylation of GPP to form 2-methylgeranyl diphosphate (2-MeGPP). This reaction is catalyzed by the enzyme geranyl diphosphate 2-methyltransferase (GPPMT), which utilizes S-adenosyl-l-methionine (SAM) as the methyl group donor.

-

Cyclization of 2-MeGPP: In the second step, the intermediate 2-MeGPP is cyclized to produce 2-MIB. This reaction is catalyzed by the enzyme 2-methylisoborneol synthase (MIBS).

The genes encoding these enzymes, typically a SAM-dependent methyltransferase gene (mtf) and a monoterpene cyclase gene (mic or mtc), are often found in an operon. This operon is frequently flanked by genes encoding cyclic nucleotide-binding proteins (cnb), which may play a regulatory role in 2-MIB biosynthesis.

Caption: Biosynthetic pathway of 2-Methylisoborneol (2-MIB) in cyanobacteria.

Factors Influencing 2-MIB Production

A variety of environmental and physiological factors have been shown to influence the growth of 2-MIB-producing cyanobacteria and the cellular production of this off-flavor compound.

Environmental Factors

Temperature

Temperature is a critical factor affecting both the growth of cyanobacteria and their production of 2-MIB. Generally, warmer temperatures, up to an optimal point, tend to increase 2-MIB production.

-

Studies on Dolichospermum spiroides and Planktothrix sp. have shown that a temperature of 35°C can shorten their lifecycle and increase the 2-MIB producing potential of Dolichospermum spiroides compared to 27°C. However, temperatures of 40°C were found to be lethal to these species.

-

In Pseudanabaena sp., 2-MIB production per cell has been observed to increase at higher temperatures.

-

Interestingly, while higher temperatures often lead to increased 2-MIB production, the expression of the mic gene (encoding MIBS) has been observed to be higher at lower temperatures in some studies, suggesting that post-transcriptional regulation and enzyme kinetics play a significant role.

| Cyanobacterial Species | Temperature Condition | Effect on 2-MIB Production | Reference |

| Dolichospermum spiroides | 35°C vs 27°C | Increased 2-MIB-producing potential at 35°C. | |

| Planktothrix sp. | 35°C vs 27°C | Temperature had no significant effect on 2-MIB-producing potential. | |

| Pseudanabaena sp. | 15°C, 25°C, 30°C | 2-MIB production yield per cell increased with temperature. | |

| Pseudanabaena sp. | 10°C to 35°C | 2-MIB cell quota increased with temperature (except at 10°C). | |

| Planktothrix agardhii | 20°C vs 30°C vs 40°C | 2.4-fold increase in 2-MIB at 40°C compared to 20°C and 30°C. | |

| Phormidium ambiguum | 20°C vs 30°C vs 40°C | 13-fold increase at 30°C and 19-fold increase at 40°C. |

Light

Light is a crucial regulatory factor for the transcription of genes involved in 2-MIB synthesis. The relationship between light intensity and wavelength and 2-MIB production is complex and can be species-specific.

-

The expression of 2-MIB synthesis genes is light-dependent, with studies showing both increases and decreases in transcription in response to varying light conditions.

-

In one study, low light intensity led to a 30% increase in the transcription of the mtf gene and a 60% increase in the transcription of the mic gene compared to control conditions. Conversely, high light intensity decreased the transcription of these genes.

-

The wavelength of light also plays a role. Exposure to green light has been shown to significantly decrease 2-MIB production in Pseudanabaena foetida var. intermedia compared to white and red light.

| Factor | Condition | Effect on 2-MIB Synthesis Gene Transcription | Reference |

| Light Intensity | Low Light | 30% increase in mtf transcription; 60% increase in mic transcription. | |

| Light Intensity | High Light | 30% decrease in mtf transcription; 50% decrease in mic transcription. | |

| Light Wavelength | Green Light | Significant decrease in 2-MIB production and gene expression. | |

| Light Availability | Dark Period (12h) | Significantly lower 2-MIB production and gene expression. |

Nutrients

Nutrient availability, particularly nitrogen and phosphorus, can significantly impact cyanobacterial growth and, consequently, 2-MIB production.

-

The addition of both nitrogen and phosphorus has been shown to promote high concentrations of 2-MIB. In one study, the addition of both nutrients led to a 448% increase in 2-MIB compared to no-nutrient controls.

-

Phosphorus limitation has been shown to reduce 2-MIB productivity in Planktothrix sp.

-

The copy number of the mic gene has been found to be positively correlated with ammonia-nitrogen (NH3-N) concentrations.

Dissolved Inorganic Carbon (DIC)

Higher concentrations of dissolved inorganic carbon can stimulate the growth of some 2-MIB-producing cyanobacteria, leading to increased overall production of the compound. A study on Planktothrix sp. demonstrated that the highest DIC concentration (36.7 mg/L) resulted in the fastest algal growth and a subsequent increase in 2-MIB production.

Genetic and Physiological Factors

The genetic makeup of a cyanobacterial strain and its physiological state are fundamental determinants of its capacity to produce 2-MIB.

Gene Presence and Expression

The presence of the mtf and mic genes is a prerequisite for 2-MIB production. The level of expression of these genes, regulated by environmental cues, dictates the rate of 2-MIB synthesis. As noted, light and temperature are key regulators of the transcription of these genes.

Metabolic Competition

The precursor for 2-MIB synthesis, GPP, is also a key intermediate in the biosynthesis of other essential molecules, such as photosynthetic pigments (chlorophylls and carotenoids). This creates a metabolic competition for GPP. It has been suggested that under conditions that are unfavorable for photosynthesis, such as low light, the demand for photopigments may decrease, making more GPP available for 2-MIB synthesis. Conversely, high temperatures appear to favor the 2-MIB synthesis pathway over chlorophyll production in some Pseudanabaena strains.

Caption: Logical relationships of factors influencing 2-MIB production.

Experimental Protocols

Accurate assessment of 2-MIB production and its influencing factors relies on robust experimental methodologies.

Algal Cultivation

-

Media: A commonly used medium for the cultivation of cyanobacteria is BG11 medium.

-

Culture Conditions: Cultures are typically maintained in a shaking incubator at a constant speed (e.g., 100 rpm) under a controlled light/dark cycle (e.g., 12:12 hour) and temperature. The light intensity is also controlled (e.g., 32 µmol photons/s/m²).

Quantification of 2-MIB

A prevalent method for the quantification of 2-MIB in water samples and algal cultures is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: A known volume of the sample (e.g., 10 mL) is placed in a vial. A salt, such as NaCl (e.g., 3 g), is added to increase the ionic strength of the sample and promote the partitioning of 2-MIB into the headspace.

-

Incubation and Extraction: The vial is sealed and incubated at an elevated temperature (e.g., 70°C) for a set period (e.g., 30 minutes) with stirring to allow the volatile 2-MIB to move into the headspace. An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is then exposed to the headspace to adsorb the 2-MIB.

-

Desorption and Analysis: The SPME fiber is retracted and inserted into the injection port of a GC-MS system. The 2-MIB is thermally desorbed from the fiber (e.g., at 270°C for 4 minutes) and analyzed by GC-MS. Stable isotope dilution assays using deuterated 2-MIB (d3-MIB) can be employed as an internal standard to improve accuracy and account for matrix effects.

Gene Quantification

Quantitative real-time PCR (qPCR) and digital PCR (dPCR) are powerful tools for quantifying the abundance of 2-MIB synthesis genes (mic) and their expression levels (as mRNA).

-

Nucleic Acid Extraction: DNA and RNA are extracted from filtered cyanobacterial cells.

-

Primer and Probe Design: Primers and probes specific to the mic gene are designed.

-

qPCR/dPCR Analysis: The abundance of the mic gene (in DNA samples) or its transcripts (in cDNA synthesized from RNA) is quantified. The results are often normalized to a reference gene, such as 16S rRNA, for expression studies.

Caption: Experimental workflow for studying 2-MIB production.

Conclusion

The production of 2-Methylisoborneol in algae is a complex process influenced by a multifactorial interplay of environmental conditions, genetic potential, and cellular physiology. Key environmental drivers include temperature, light, and nutrient availability, which directly impact both algal growth and the expression of 2-MIB synthesis genes. The well-characterized two-step biosynthetic pathway, from GPP to 2-MIB, provides a clear target for monitoring and potential control strategies. A thorough understanding of these influencing factors, facilitated by robust experimental protocols for quantification of both the compound and its associated genes, is essential for predicting and managing off-flavor events in water resources. Future research should continue to unravel the intricate regulatory networks that govern 2-MIB production, paving the way for more effective and targeted management approaches.

References

- 1. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 2. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genes Responsible for 2-Methylisoborneol (2-MIB) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoborneol (2-MIB) is a volatile terpenoid responsible for earthy-musty off-flavors in water and aquatic organisms, posing significant challenges for water utilities and aquaculture industries. Understanding the genetic and biochemical basis of 2-MIB production is crucial for developing strategies to mitigate its impact. This technical guide provides a comprehensive overview of the genes, enzymes, and regulatory mechanisms involved in 2-MIB biosynthesis, with a focus on the key microbial producers: cyanobacteria and actinomycetes.

Core Genetic Locus for 2-MIB Synthesis

The biosynthesis of 2-MIB is primarily governed by a conserved gene cluster, often organized as an operon. This locus contains the genetic information for the two key enzymes that catalyze the conversion of a common metabolic precursor into 2-MIB.[1][2][3][4][5]

Key Genes and Enzymes:

-

Geranyl Diphosphate C-methyltransferase (GPPMT or Mtf): This enzyme initiates the pathway by transferring a methyl group from S-adenosyl-L-methionine (SAM) to geranyl diphosphate (GPP), forming 2-methylgeranyl diphosphate (2-MeGPP).

-

2-Methylisoborneol Synthase (MIBS or Mic): This terpene cyclase catalyzes the Mg²⁺-dependent cyclization of 2-MeGPP to form the final product, 2-MIB.

The genetic organization of the 2-MIB synthesis locus is remarkably conserved across different bacterial phyla, typically featuring the mtf and mic genes in close proximity.

The 2-MIB Biosynthetic Pathway

The synthesis of 2-MIB from the universal monoterpene precursor, geranyl diphosphate (GPP), is a two-step enzymatic process.

Quantitative Data

A critical aspect of understanding the 2-MIB synthesis pathway is the quantitative characterization of its components, including enzyme kinetics and gene expression levels.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| MIBS | 2-Methylgeranyl Diphosphate | 95 ± 49 | 0.105 ± 0.007 | 1.11 x 10³ | Streptomyces coelicolor | (Wang and Cane, 2008) |

Note: Researchers are encouraged to perform kinetic assays to determine the specific kinetic parameters for GPPMT from their organism of interest.

Gene Expression and 2-MIB Production

The production of 2-MIB is influenced by environmental factors that regulate the expression of the mtf and mic genes.

| Organism | Condition | Gene | Change in Expression | 2-MIB Production | Reference |

| Pseudanabaena sp. | Low light | mtf | +30% | - | (Wang et al., 2011) |

| mic | +60% | ||||

| High light | mtf | -30% | - | (Wang et al., 2011) | |

| mic | -50% | ||||

| Pseudanabaena sp. PD34 | 25°C | - | - | up to 570 µg/L | (Park et al., 2024) |

| Pseudanabaena sp. | Increasing Temperature | mic | Decreased | Increased per cell | (Park et al., 2024) |

GenBank Accession Numbers

For researchers interested in the genetic sequences of the 2-MIB synthesis operon, the following GenBank accession numbers provide a valuable resource.

| Organism | Locus | Accession Number | Reference |

| Pseudanabaena sp. dqh15 | 2-MIB operon | HQ830028 | (Wang et al., 2011) |

| Planktothricoides raciborskii CHAB 3331 | 2-MIB operon | HQ830029 | (Wang et al., 2011) |

| Streptomyces coelicolor A3(2) | Genome | AL939132 | (Bentley et al., 2002) |

| Streptomyces griseus NBRC 13350 | Genome | AP009493 | (Ohnishi et al., 2008) |

| Streptomyces lasaliensis ATCC 31180 | 2-MIB operon | AB547324 | (Komatsu et al., 2008) |

Regulatory Mechanisms

The expression of the 2-MIB synthesis operon is not constitutive and appears to be under the control of regulatory elements, including flanking genes and environmental signals.

Cyclic Nucleotide-Binding Proteins (Cnb)

The 2-MIB operon in many cyanobacteria and actinomycetes is flanked by genes encoding cyclic nucleotide-binding (Cnb) proteins. These proteins are hypothesized to be involved in the regulation of 2-MIB synthesis, potentially by forming nanocompartment-like structures that sequester the biosynthetic enzymes and intermediates. This compartmentalization could enhance the efficiency of the pathway and prevent the diffusion of potentially toxic intermediates.

Environmental Regulation

Light and temperature are key environmental factors that influence 2-MIB production, primarily by affecting the transcription of the synthesis genes. As indicated in the quantitative data table, light intensity has a significant impact on the expression of mtf and mic. The relationship between temperature and 2-MIB production is more complex, with higher temperatures leading to increased production per cell despite lower levels of mic gene expression, suggesting post-transcriptional regulatory mechanisms.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the genes and enzymes of 2-MIB synthesis.

Genome Walking to Identify the 2-MIB Gene Cluster

Genome walking is a PCR-based method used to identify unknown DNA sequences adjacent to a known sequence. This is particularly useful for identifying the full 2-MIB operon when only a partial sequence of mtf or mic is known.

Protocol Outline:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the 2-MIB producing organism.

-

Restriction Digestion: Digest the genomic DNA with a suitable restriction enzyme that generates blunt or sticky ends.

-

Ligation: Ligate specific DNA adaptors to the ends of the digested DNA fragments.

-

Primary PCR: Perform a PCR using a gene-specific primer (designed from the known mtf or mic sequence) and an adaptor-specific primer.

-

Nested PCR: To increase specificity, perform a second round of PCR using a nested gene-specific primer and a nested adaptor-specific primer.

-

Sequencing and Analysis: Sequence the resulting PCR product and analyze the sequence to identify the flanking genes.

Heterologous Expression and Purification of GPPMT and MIBS

To characterize the enzymatic activity of GPPMT and MIBS, they can be heterologously expressed in a suitable host, such as Escherichia coli, and purified.

Protocol Outline:

-

Gene Amplification: Amplify the full-length coding sequences of mtf and mic using PCR.

-

Cloning: Clone the PCR products into an appropriate expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain.

-

Expression: Induce protein expression, typically by adding IPTG.

-

Cell Lysis: Harvest the cells and lyse them to release the recombinant proteins.

-

Purification: Purify the target enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform kinetic assays with the purified enzymes to determine their activity and kinetic parameters.

Quantification of 2-MIB by SPME-GC-MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and widely used method for the quantification of 2-MIB in water and culture samples.

Protocol Outline:

-

Sample Preparation: Place a known volume of the aqueous sample into a headspace vial. For increased sensitivity, salting out with NaCl can be performed.

-

SPME: Expose a SPME fiber to the headspace of the sample to adsorb the volatile 2-MIB.

-

GC-MS Analysis: Desorb the 2-MIB from the fiber in the hot injection port of the GC-MS system for separation and detection.

-

Quantification: Quantify the amount of 2-MIB by comparing the peak area to a standard curve of known 2-MIB concentrations.

Conclusion

The genetic basis of 2-MIB synthesis is well-defined, centering on the mtf and mic genes within a conserved operon. This technical guide has provided an in-depth overview of the genes, the biosynthetic pathway, quantitative data, regulatory mechanisms, and key experimental protocols for studying this important microbial secondary metabolite. For researchers, scientists, and drug development professionals, a thorough understanding of this system is foundational for developing novel strategies to control off-flavor issues and for exploring the potential of these enzymes in biocatalysis and synthetic biology. Further research into the specific kinetic parameters of GPPMT and the intricate details of the regulatory networks will continue to enhance our ability to manage and manipulate 2-MIB production.

References

- 1. researchgate.net [researchgate.net]

- 2. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Producers of 2-Methylisoborneol in Aquatic Ecosystems

Abstract: 2-Methylisoborneol (2-MIB) is a naturally occurring organic compound responsible for a significant number of taste and odor episodes in drinking water worldwide.[1] With an extremely low odor detection threshold for humans, ranging from 0.002 to 0.02 µg/L, its presence in water sources leads to consumer complaints and undermines confidence in water quality.[2] This technical guide provides a comprehensive overview of the primary biological sources of 2-MIB in aquatic ecosystems, the biochemical pathways for its synthesis, quantitative data on its production, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals involved in water quality management, environmental science, and drug discovery.

Primary Natural Producers of 2-Methylisoborneol (2-MIB)

2-MIB is a secondary metabolite produced by a range of microorganisms.[3] While several groups have been identified, the most significant contributors in aquatic environments are cyanobacteria and actinomycetes.[2][4]

Cyanobacteria (Blue-Green Algae)

Cyanobacteria are recognized as the most frequent source of 2-MIB in freshwater lakes, reservoirs, and rivers. Production is primarily associated with filamentous, non-heterocystous species. Key genera known to produce 2-MIB include:

-

Pseudanabaena : Strains of this genus, such as Pseudanabaena limnetica and Pseudanabaena yagii, are well-documented 2-MIB producers.

-

Planktothrix : Species within this genus are also significant contributors to 2-MIB events.

-

Oscillatoria : This genus is another major producer of 2-MIB in aquatic systems.

-

Dolichospermum (formerly Anabaena): Certain species like Dolichospermum spiroides have been shown to produce 2-MIB.

-

Phormidium : This genus also contains 2-MIB producing species.

Actinomycetes

Actinomycetes are a group of filamentous, Gram-positive bacteria, historically considered a primary source of earthy-musty odors. While cyanobacteria are now seen as the more frequent cause in open waters, actinomycetes remain significant producers, particularly in soil, river sediments, and drinking water distribution systems.

-

Streptomyces : This is the main genus of actinomycetes responsible for 2-MIB production. Various species have been isolated from aquatic environments and shown to synthesize the compound. They can be introduced into water bodies through terrestrial runoff events.

Other Potential Producers

Other microorganisms have been identified as capable of producing 2-MIB, though their contribution to widespread taste and odor events in drinking water is less characterized. These include:

-

Myxobacteria : These soil-dwelling bacteria are known producers of a wide array of secondary metabolites, including 2-MIB.

-

Fungi : Various fungi, such as members of the genus Penicillium, have been reported as sources of 2-MIB, particularly in the context of food spoilage.

Biochemistry of 2-MIB Synthesis

2-MIB is an irregular monoterpene derived from the universal C10 precursor, geranyl diphosphate (GPP). The biosynthesis is a two-step enzymatic process that is highly conserved across both cyanobacteria and actinomycetes.

The pathway involves:

-

Methylation of GPP : The enzyme GPP C-methyltransferase (GPPMT) catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the C2 position of GPP. This reaction forms the intermediate (E)-2-methylgeranyl diphosphate (2-MeGPP).

-

Cyclization of 2-MeGPP : The enzyme 2-MIB synthase (MIBS), a monoterpene cyclase, then catalyzes the complex cyclization of 2-MeGPP to form the final product, 2-MIB.

The genes encoding these two enzymes, often referred to as mibB (GPPMT) and mibC (MIBS) or similar annotations, are typically located adjacent to each other in a gene cluster or operon.

Quantitative Analysis of 2-MIB Production

The concentration of 2-MIB and the abundance of its producers can vary significantly based on environmental conditions and the specific organisms present.

Data Presentation

Table 1: 2-MIB Concentrations in Various Aquatic Environments

| Environment Type | Location/Study Context | Concentration Range (ng/L) | Reference(s) |

|---|---|---|---|

| Freshwater Streams | Denmark | 2 - 9 | |

| Drinking Water Reservoirs | South Korea | 2.39 - 45.3 |

| Model Distribution System | Post-chlorination stimulus | < 5 to > 20 | |

Table 2: 2-MIB Production Rates and Gene Quotas

| Organism | Parameter | Value | Condition | Reference(s) |

|---|---|---|---|---|

| Streptomyces isolates | Production Rate | Similar to geosmin (0.1 - 35 ag/bacterium/h) | Lab Culture | |

| Pseudanabaena sp. PD34 | 2-MIB per gene copy | 3.3 - 21.8 fg/mic copy | Lab Culture | |

| Pseudanabaena sp. PD35 | 2-MIB per gene copy | 0.9 - 6.8 fg/mic copy | Lab Culture |

| Field Samples | 2-MIB per gene copy | 4 - 50 fg/mic copy | Drinking Water Reservoir | |

Table 3: Influence of Environmental Factors on 2-MIB Production

| Factor | Organism | Observation | Reference(s) |

|---|---|---|---|

| Temperature | Dolichospermum spiroides | 2-MIB producing potential increased at 35°C compared to 27°C. | |

| Planktothrix sp. | Temperature had no significant effect on 2-MIB producing potential. | ||

| Pseudanabaena sp. | 2-MIB production per cell increased with higher temperatures (15°C to 30°C). | ||

| Streptomyces sp. | Highest production of 2-MIB observed at 25°C. | ||

| Dissolved Inorganic Carbon (DIC) | Planktothrix sp. | The highest DIC concentration (36.7 mg/L) led to the fastest algal growth and increased 2-MIB production. | |

| Chlorine Shock | Actinomycetes (in biofilm) | Cyclic chlorination events stimulated a fourfold increase in 2-MIB concentration in model distribution systems. | |

| Nutrients | General Cyanobacteria | Abundance of producer genes (mic) can be associated with high ammonium-to-nitrate ratios. |

| Light | Cyanobacteria | Light is a crucial regulatory factor for the transcription of 2-MIB synthesis genes. | |

Experimental Protocols

Accurate identification of producers and quantification of 2-MIB require robust methodologies. The following sections detail common protocols used in research.

Protocol 1: Isolation and Culture of 2-MIB Producing Cyanobacteria

This protocol is adapted from methods used for isolating filamentous cyanobacteria.

Objective: To obtain a unialgal (axenic if possible) culture of a target cyanobacterium for further characterization.

Methodology:

-

Sample Collection: Collect water or benthic mat samples from the target aquatic environment.

-

Initial Observation: Under a phase-contrast microscope, identify individual filaments of the target organism (e.g., Pseudanabaena).

-

Isolation (Micropipetting):

-

Place a small drop of the environmental sample on a sterile microscope slide.

-

Using a sterile, finely drawn glass capillary pipette attached to a micromanipulator, carefully aspirate a single, healthy-looking filament.

-

Transfer the filament through a series of sterile washing drops (e.g., sterile BG-11 medium) to remove contaminating organisms.

-

Deposit the washed filament into a well of a sterile 24-well plate or a test tube containing sterile liquid BG-11 medium.

-

-

Cultivation:

-

Incubate the culture at a controlled temperature (e.g., 25-26°C) under a defined light cycle (e.g., 16:8 h light:dark).

-

Monitor for growth over several weeks.

-

-

Subculturing: Once sufficient biomass has grown, transfer the culture to a larger volume of fresh medium to establish a stock culture.

-

Purity Check: Regularly check the culture's purity using microscopy. For confirmation of 2-MIB production, the culture can be analyzed using the protocol below.

Protocol 2: Quantification of 2-MIB in Water Samples (HS-SPME-GC-MS)

This protocol describes a common and sensitive method for detecting volatile compounds like 2-MIB in water.

Objective: To extract, separate, and quantify the concentration of 2-MIB in an aqueous sample.

Methodology:

-

Sample Preparation:

-

Place a 10 mL water sample into a 20 mL amber glass vial with a Teflon-silicone septum.

-

Add 3 g of sodium chloride (NaCl) to the sample to increase the ionic strength and promote the partitioning of 2-MIB into the headspace.

-

-

Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

-

Use a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS).

-

Expose the fiber to the headspace of the sample vial.

-

Incubate for 30 minutes at 70°C with constant stirring (e.g., 400 rpm) to allow 2-MIB to adsorb onto the fiber.

-

-

Desorption and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 270°C) of a GC-MS system.

-

Desorb the trapped analytes from the fiber onto the GC column (e.g., HP-5MS or DB-5MS) for 4 minutes.

-

The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

-

The MS detects and quantifies 2-MIB, typically using Selective Ion Monitoring (SIM) mode for enhanced sensitivity.

-

-

Quantification: Calculate the 2-MIB concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

Protocol 3: Quantification of 2-MIB Synthesis Genes (qPCR)

This protocol allows for the quantification of the genetic potential for 2-MIB production in an environmental sample.

Objective: To determine the copy number of the 2-MIB synthase gene (mibC or mic) in a sample using quantitative Polymerase Chain Reaction (qPCR).

Methodology:

-

Sample Collection and Filtration:

-

Collect a known volume of water (e.g., 100-500 mL).

-

Filter the water through a sterile 0.22 µm or 0.45 µm filter to capture microbial cells.

-

Store the filter at -20°C or -80°C until DNA extraction.

-

-

DNA Extraction:

-

Extract total genomic DNA from the filter using a commercial DNA extraction kit (e.g., a PowerWater or DNeasy kit) according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

-

qPCR Assay:

-

Prepare a qPCR reaction mix containing:

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

-

Forward and reverse primers specific to the mibC gene.

-

(Optional but recommended) A fluorescently labeled probe (e.g., TaqMan probe) for increased specificity.

-

Extracted template DNA.

-

Nuclease-free water.

-

-

Prepare a standard curve using a dilution series of a plasmid containing the target mibC gene sequence with known copy numbers.

-

-

Thermal Cycling:

-

Run the qPCR assay on a real-time PCR instrument using an optimized thermal cycling program (including denaturation, annealing, and extension steps).

-

-

Data Analysis:

-

The instrument measures the fluorescence signal at each cycle. The cycle at which the signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA.

-

Calculate the mibC gene copy number in the environmental samples by comparing their Ct values to the standard curve.

-

Express the final results as gene copies per liter of water.

-

References

- 1. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 4. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Properties of 2-Methylisoborneol (2-MIB) in Drinking Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory properties of 2-Methylisoborneol (2-MIB), a common off-flavor compound in drinking water. This guide details its taste and odor characteristics, the analytical methods for its detection, and the underlying biochemical pathways of its perception.

Introduction to 2-Methylisoborneol (2-MIB)

2-Methylisoborneol (2-MIB) is a naturally occurring organic compound with a potent earthy and musty odor and taste.[1] It is a tertiary alcohol produced by various microorganisms, including cyanobacteria (blue-green algae) and actinomycetes, which are commonly found in surface water sources.[1] Although not considered a direct threat to human health, the presence of 2-MIB in drinking water, even at nanogram-per-liter concentrations, can lead to significant consumer complaints and a negative perception of water quality.[2][3][4]

Sensory Properties of 2-MIB

The most notable characteristic of 2-MIB is its very low sensory detection threshold. Both the taste and odor are often described as "earthy," "musty," or "camphorous." The perception of these sensory attributes can be influenced by several factors, including water temperature and the presence of other substances like chlorine. Heating water, for instance, can increase the volatility of 2-MIB, making its odor more apparent.

Quantitative Sensory Threshold Data

The odor and taste threshold concentrations of 2-MIB in water have been the subject of numerous studies. The reported values can vary due to differences in sensory evaluation methodologies, panelist sensitivity, and water matrix characteristics. The following tables summarize the reported threshold concentrations from various scientific sources.

Table 1: Odor Threshold Concentrations of 2-Methylisoborneol (2-MIB) in Water

| Odor Threshold Concentration (ng/L) | Reference/Study Details |

| 1.2 - 1.3 (at 45°C) | Piriou et al. (2009) |

| 5 - 10 | Water Quality Association |

| <10 | Standard Method 6040D |

| 10 | Determination of Geosmin and 2-MIB in Drinking Water by SPME-PTV-GC/MS |

| 15 - 29 | Watson et al. (2008); Antonopoulou et al. (2014) |

| 4 - 20 | Managing the Taste and Odor Compound 2-MIB in a River-Reservoir System, South Korea |

| 2 - 15 | Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art |

Table 2: Taste Threshold Concentrations of 2-Methylisoborneol (2-MIB) in Water

| Taste Threshold Concentration (ng/L) | Reference/Study Details |

| Varies with temperature and chlorine concentration | The Relationship between Concentration and Sensory Properties of 2-Methylisoborneol and Geosmin in Drinking Water |

| Typically in the low ng/L range | General literature consensus |

Experimental Protocols for Sensory and Instrumental Analysis

The evaluation of 2-MIB in drinking water involves both sensory analysis by human panelists and instrumental analysis for quantification.

Sensory Analysis Methodologies

Flavor Profile Analysis is a descriptive sensory method that provides detailed information about the specific tastes and odors present in a water sample.

-

Objective: To identify and quantify the individual sensory attributes of a water sample.

-

Panelists: A panel of 4-6 highly trained individuals with demonstrated sensory acuity.

-

Procedure:

-

Sample Preparation: Water samples are presented to panelists at a controlled temperature, typically 25°C for taste and 45°C for odor.

-